N-Ethyl-N'-methylethylenediamine

Description

The exact mass of the compound N-Ethyl-N'-methylethylenediamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-Ethyl-N'-methylethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Ethyl-N'-methylethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

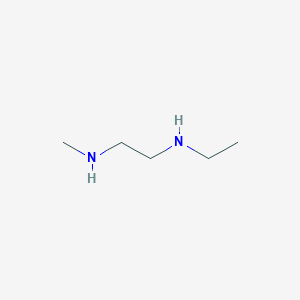

Structure

3D Structure

Properties

IUPAC Name |

N'-ethyl-N-methylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2/c1-3-7-5-4-6-2/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJYVLYENVWKQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059399 | |

| Record name | 1,2-Ethanediamine, N-ethyl-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-37-5 | |

| Record name | N1-Ethyl-N2-methyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diazaheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Diazaheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166320 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediamine, N1-ethyl-N2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediamine, N-ethyl-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl(2-(methylamino)ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIAZAHEPTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5SW0FIL7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

N-Ethyl-N'-methylethylenediamine (CAS 111-37-5): A Comprehensive Guide to Physicochemical Properties and Synthetic Applications

Executive Summary

In the landscape of fine chemical intermediates, N-Ethyl-N'-methylethylenediamine (CAS 111-37-5) occupies a highly specialized niche. As an asymmetric, secondary diamine, its difunctional nature provides a versatile scaffold for complex organic synthesis, particularly in the pharmaceutical and advanced materials sectors. Unlike symmetric diamines, the differential steric hindrance and nucleophilicity between its ethyl-substituted and methyl-substituted nitrogen atoms allow chemists to achieve precise regiocontrol during alkylation, amination, and cyclization processes [1].

This whitepaper provides an in-depth technical analysis of N-Ethyl-N'-methylethylenediamine, detailing its physicochemical profile, mechanistic reactivity, pharmaceutical applications (such as its role in PPAR-γ binding agents), and field-proven experimental protocols.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of N-Ethyl-N'-methylethylenediamine is critical for predicting its behavior in various solvent systems and its thermodynamic stability during exothermic reactions. The compound presents as a clear, colorless liquid with a strong, ammonia-like amine odor, and it is highly miscible in aqueous solutions [2].

Quantitative Chemical Data

The following table summarizes the core physicochemical constants required for stoichiometric calculations and reaction scaling:

| Property | Value / Description |

| Chemical Name | N-Ethyl-N'-methylethylenediamine |

| Synonyms | 2,5-Diazaheptane; 1,2-Ethanediamine, N-ethyl-N'-methyl- |

| CAS Registry Number | 111-37-5 |

| Molecular Formula | C₅H₁₄N₂ |

| Molecular Weight | 102.18 g/mol |

| Appearance | Colorless liquid |

| Solubility | Highly soluble/miscible in water and polar organic solvents |

| Structural Motif | Asymmetric aliphatic diamine |

Mechanistic Reactivity & Pharmaceutical Applications

The Asymmetric Advantage

The core value of N-Ethyl-N'-methylethylenediamine lies in its structural asymmetry. The molecule features two secondary amine groups separated by an ethylene bridge. Because one nitrogen is bonded to a methyl group and the other to an ethyl group, there is a subtle but exploitable difference in steric bulk.

In drug development, this asymmetry is leveraged to synthesize active pharmaceutical ingredients (APIs) where precise spatial orientation is required. For example, it serves as a critical precursor in the synthesis of potential PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) binding agents [1]. These agents are vital in metabolic disease research, particularly for modulating lipid storage and insulin sensitivity.

Reaction Pathways

Reaction pathways of N-Ethyl-N'-methylethylenediamine in organic synthesis.

By carefully selecting reaction conditions (temperature, solvent polarity, and stoichiometric ratios), chemists can direct an electrophile to react preferentially with the less sterically hindered methyl-substituted nitrogen, leaving the ethyl-substituted nitrogen available for subsequent downstream modifications.

Experimental Protocols: Regioselective Amidation Workflow

To ensure high scientific integrity and reproducibility, the following protocol outlines a self-validating system for the regioselective mono-amidation of N-Ethyl-N'-methylethylenediamine.

Causality & Rationale: The reaction is conducted at 0°C to kinetically favor the reaction at the least sterically hindered nitrogen and to suppress the highly exothermic formation of di-acylated byproducts. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent solvent-electrophile interactions.

Step-by-Step Methodology

-

Preparation & Inertion:

-

Purge a round-bottom flask with inert Nitrogen or Argon gas.

-

Dissolve 1.0 equivalent of N-Ethyl-N'-methylethylenediamine in anhydrous DCM (0.1 M concentration).

-

Add 1.2 equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to act as an acid scavenger.

-

-

Kinetic Control (Activation):

-

Cool the reaction mixture to exactly 0°C using an ice-water bath.

-

Self-Validation: Ensure internal temperature stabilizes before proceeding to prevent runaway kinetics.

-

-

Electrophile Addition:

-

Add 0.9 equivalents of the desired acyl chloride dropwise over 30 minutes. The sub-stoichiometric amount of the electrophile further prevents double-acylation.

-

-

Reaction Monitoring (IPC):

-

Allow the reaction to slowly warm to room temperature (RT).

-

Monitor progression via LC-MS or TLC (Ninhydrin stain) until the acyl chloride is fully consumed.

-

-

Quenching & Purification:

-

Quench the reaction with saturated aqueous NaHCO₃ to neutralize the HCl byproduct.

-

Extract the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Step-by-step synthetic workflow for the regioselective amidation of the diamine.

Safety, Handling, and Storage

As an aliphatic diamine, N-Ethyl-N'-methylethylenediamine requires rigorous safety protocols. It is classified as a corrosive and an irritant to the skin, eyes, mucous membranes, and respiratory system [3].

-

Personal Protective Equipment (PPE): Handlers must wear chemical-resistant gloves (nitrile/neoprene), safety goggles or a face shield, and a lab coat. Respiratory protection is mandated in poorly ventilated environments [4].

-

Storage Conditions: The compound is highly hygroscopic and susceptible to degradation via atmospheric carbon dioxide (forming carbamate salts). It must be stored in a tightly sealed, grounded container in a cool, dry, and well-ventilated area, strictly isolated from strong oxidizing agents and heat sources [3].

-

Emergency Response: In the event of skin contact, immediately wash with copious amounts of soap and water. For eye exposure, rinse cautiously with water for at least 15 minutes and seek immediate medical attention [4].

References

Foreword: The Strategic Synthesis of Asymmetrically Substituted Diamines

An In-depth Technical Guide to the Synthesis of N-Ethyl-N'-methylethylenediamine

N-Ethyl-N'-methylethylenediamine (CAS 111-37-5) is a versatile chemical intermediate whose value lies in its asymmetrically substituted diamine structure. This arrangement of a secondary ethylamino group and a secondary methylamino group on an ethylene backbone makes it a highly sought-after building block for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and specialty polymers[1]. The controlled and selective synthesis of such a molecule, however, is not trivial. The primary challenge lies in overcoming the statistical and kinetic hurdles of alkylating two nitrogen centers of similar reactivity with two different alkyl groups. A naive approach would likely result in a difficult-to-separate mixture of unreacted starting material, the desired product, and symmetrically dialkylated byproducts.

This guide provides a comprehensive overview of robust and logical strategies for the synthesis of N-Ethyl-N'-methylethylenediamine, moving beyond simple step-by-step instructions to elucidate the underlying chemical principles and rationale that govern each approach. The protocols described herein are designed to be self-validating, offering researchers and process chemists a reliable framework for producing this valuable intermediate with high purity and yield.

Part 1: Foundational Synthetic Strategies

The synthesis of an asymmetrically substituted diamine like N-Ethyl-N'-methylethylenediamine requires a strategy that can differentiate between the two nitrogen atoms of a precursor. We will explore two primary and effective strategies: Sequential Direct Alkylation and Reductive Amination .

Strategy A: Sequential Direct Alkylation

Direct alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction[2]. However, its application to diamines is fraught with challenges. The product of the first alkylation is often more nucleophilic than the starting amine, leading to a high propensity for a second alkylation event, a phenomenon often described as a "runaway reaction"[3].

The key to a successful sequential alkylation is to control the reaction conditions to favor mono-alkylation at each stage. This can be achieved by:

-

Stoichiometric Control : Using a large excess of the starting diamine relative to the alkylating agent ensures that the electrophile is more likely to encounter an unreacted diamine molecule than a mono-alkylated one. This is a common industrial strategy for producing mono-alkylated diamines like N-ethylethylenediamine[4][5].

-

Sequential Introduction of Alkyl Groups : The synthesis is performed in two distinct steps. First, ethylenediamine is mono-ethylated. The resulting N-ethylethylenediamine is then purified before being subjected to a second, controlled mono-methylation.

While seemingly straightforward, this approach requires careful optimization of reaction temperature, stoichiometry, and purification steps to minimize the formation of N,N'-diethylethylenediamine and N,N'-dimethylethylenediamine.

Strategy B: Reductive Amination

Reductive amination is a more controlled and often higher-yielding method for the N-alkylation of amines[6][7]. This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine[6].

The primary advantages of this strategy are:

-

High Selectivity : The reaction inherently avoids over-alkylation because the tertiary amine product of the reaction is not reactive under these conditions[3].

-

Milder Conditions : Many modern reductive amination protocols utilize mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are compatible with a wide range of functional groups[6].

-

Versatility : A wide array of alkyl groups can be introduced by simply changing the aldehyde or ketone used[6][8].

For the synthesis of N-Ethyl-N'-methylethylenediamine, this strategy can be implemented in two logical ways:

-

Route 1 : Reductive amination of N-methylethylenediamine with acetaldehyde.

-

Route 2 : Reductive amination of N-ethylethylenediamine with formaldehyde.

Both routes are highly viable, with the choice often depending on the commercial availability and cost of the starting materials.

Part 2: Experimental Protocols and Methodologies

The following sections provide detailed, field-proven protocols for the synthesis of N-Ethyl-N'-methylethylenediamine.

Protocol 1: Synthesis via Sequential Direct Alkylation of N-Ethylethylenediamine

This protocol details the methylation of N-ethylethylenediamine. The initial synthesis of N-ethylethylenediamine can be achieved by reacting a large excess of ethylenediamine with an ethyl halide, followed by neutralization and distillation, as detailed in patent literature[4][5].

Causality and Experimental Rationale:

-

Starting Material : We begin with purified N-ethylethylenediamine. The purity is critical to prevent side reactions from impurities.

-

Alkylating Agent : Methyl iodide is chosen for its high reactivity. Methyl bromide could also be used. Using an excess of the amine starting material is crucial to minimize the formation of the undesired quaternary ammonium salt[3].

-

Solvent : A polar aprotic solvent like acetonitrile or THF is suitable to dissolve the reactants without interfering with the SN2 reaction.

-

Base : A non-nucleophilic base such as potassium carbonate is used to neutralize the hydroiodic acid (HI) formed during the reaction. This prevents the protonation of the amine, which would render it non-nucleophilic.

-

Temperature Control : The reaction is initially cooled to manage the exothermicity of the alkylation and then gently heated to drive the reaction to completion.

Experimental Workflow Diagram:

Caption: Workflow for Sequential Direct Alkylation.

Quantitative Data and Reagents:

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| N-Ethylethylenediamine | 88.15 | 26.45 g | 0.30 | 1.5 |

| Methyl Iodide | 141.94 | 28.4 g | 0.20 | 1.0 |

| Potassium Carbonate | 138.21 | 33.17 g | 0.24 | 1.2 |

| Acetonitrile | - | 200 mL | - | - |

| Parameter | Value | |||

| Reaction Temperature | 0 °C to 45 °C | |||

| Reaction Time | 4-6 hours | |||

| Expected Yield | 55-70% |

Step-by-Step Methodology:

-

Reaction Setup : To a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add N-ethylethylenediamine (1.5 eq) and anhydrous potassium carbonate (1.2 eq). Add 200 mL of anhydrous acetonitrile.

-

Addition of Alkylating Agent : Cool the stirred suspension to 0-5 °C using an ice bath. Add methyl iodide (1.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction : After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to 40-45 °C and stir for 4-6 hours. Monitor the reaction progress by GC or TLC until the methyl iodide is consumed.

-

Workup : Cool the reaction mixture to room temperature and filter off the inorganic salts (K₂CO₃ and KI). Wash the filter cake with a small amount of acetonitrile.

-

Isolation : Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude oil in 100 mL of dichloromethane and wash with 50 mL of water. Separate the organic layer and extract the aqueous layer twice with 25 mL portions of dichloromethane.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : Purify the crude oil by fractional distillation under vacuum to obtain pure N-Ethyl-N'-methylethylenediamine.

Protocol 2: Synthesis via Reductive Amination of N-Methylethylenediamine

This protocol details the ethylation of N-methylethylenediamine via reductive amination with acetaldehyde. This method offers superior control and generally higher yields compared to direct alkylation.

Causality and Experimental Rationale:

-

Starting Material : Commercially available N-methylethylenediamine is used[9][10]. Its primary amine is the site of reaction.

-

Carbonyl Source : Acetaldehyde provides the ethyl group. It reacts with the primary amine of N-methylethylenediamine to form an intermediate imine.

-

Reducing Agent : Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for reductive aminations. It is less sensitive to moisture than NaBH₃CN and can reduce the intermediate iminium ion in the presence of the aldehyde without reducing the aldehyde itself[6].

-

Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are aprotic and effectively dissolve the reactants and the reducing agent.

-

Acid Catalyst : A small amount of acetic acid is often used to catalyze the formation of the iminium ion intermediate, which accelerates the reaction[11].

Reaction Pathway Diagram:

Caption: Reductive Amination Pathway.

Quantitative Data and Reagents:

| Reagent/Parameter | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| N-Methylethylenediamine | 74.12 | 14.82 g | 0.20 | 1.0 |

| Acetaldehyde | 44.05 | 9.7 g | 0.22 | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 50.8 g | 0.24 | 1.2 |

| Dichloromethane (DCM) | - | 300 mL | - | - |

| Acetic Acid | 60.05 | ~0.5 mL | - | cat. |

| Parameter | Value | |||

| Reaction Temperature | Room Temperature | |||

| Reaction Time | 12-18 hours | |||

| Expected Yield | 80-90% |

Step-by-Step Methodology:

-

Reaction Setup : To a 500 mL round-bottom flask under a nitrogen atmosphere, add N-methylethylenediamine (1.0 eq) and 300 mL of anhydrous dichloromethane.

-

Addition of Reactants : Add acetaldehyde (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.1 eq). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.

-

Reduction : Add sodium triacetoxyborohydride (1.2 eq) portion-wise over 20 minutes. The reaction may be mildly exothermic.

-

Reaction : Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by GC or LC-MS for the disappearance of the starting amine.

-

Workup : Quench the reaction by slowly adding 100 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes until gas evolution ceases.

-

Isolation : Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

-

Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The crude product is often of high purity. If necessary, it can be further purified by vacuum distillation.

Part 3: Purification and Characterization

Purification:

For both protocols, the final product is a liquid. The most effective method for purification is fractional distillation under reduced pressure . This is necessary to separate the desired product from any unreacted starting materials, solvents, and higher-boiling byproducts (such as N,N'-diethyl or N,N,N'-tri-substituted products). The boiling point will be dependent on the vacuum achieved.

Characterization:

The identity and purity of the synthesized N-Ethyl-N'-methylethylenediamine should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR will show characteristic signals for the ethyl group (a triplet and a quartet), the methyl group (a singlet or doublet depending on coupling to N-H), and the ethylene bridge protons. The integration of these signals should correspond to the expected proton count.

-

¹³C NMR will show the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

-

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic N-H stretching bands for the secondary amines in the region of 3300-3500 cm⁻¹, as well as C-H and C-N stretching vibrations.

-

Mass Spectrometry (MS) : The mass spectrum (e.g., via GC-MS) will show the molecular ion peak (M⁺) corresponding to the molecular weight of the product (102.18 g/mol ), which confirms the successful synthesis.

Part 4: Safety and Handling

All work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

-

Amine Precursors (Ethylenediamine, N-Methylethylenediamine, N-Ethylethylenediamine) : These compounds are corrosive and can cause severe skin burns and eye damage. They are also flammable. Avoid inhalation of vapors[10].

-

Alkylating Agents (Methyl Iodide) : Methyl iodide is toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme care and avoid exposure.

-

Reducing Agents (Sodium Triacetoxyborohydride) : While relatively stable, it will react with water to release hydrogen gas. The reaction should be quenched carefully.

-

Solvents (Acetonitrile, Dichloromethane) : These are flammable and/or toxic. Avoid inhalation and skin contact.

Always consult the Safety Data Sheet (SDS) for each specific chemical before use.

Conclusion

The synthesis of N-Ethyl-N'-methylethylenediamine is a prime example of the strategic challenges in asymmetric organic synthesis. While direct alkylation offers a path, it is fraught with selectivity issues that can be mitigated by careful stoichiometric control. For a more robust, controlled, and typically higher-yielding laboratory synthesis, reductive amination stands out as the superior method . It circumvents the problem of over-alkylation and proceeds under mild conditions. By understanding the chemical principles behind these strategies, researchers and drug development professionals can confidently and efficiently produce this valuable and versatile chemical intermediate.

References

- Process for Preparing N- Ethylethylenediamine.

-

Unlocking Synthesis Potential: Applications of N-Ethyl-N'-Methylethylenediamine (CAS 111-37-5). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Process for preparing n-ethyl-ethylene-diamine.

- Synthesis method of N-ethyl ethylene diamine.

-

N-alkylation of ethylenediamine with alcohols catalyzed by CuO-NiO/γ-Al2O3. ResearchGate. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Synthesis of pharmaceutical N, N-(di)methylamines from the corresponding amines. ResearchGate. [Link]

-

Synthesis of benzofuran-containing multifunctional ligands for Alzheimer's disease. Royal Society of Chemistry. [Link]

-

Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

- Synthetic method of N-ethyl ethylenediamine.

-

N-Methylethylenediamine. PubChem. [Link]

-

Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

-

Reductive amination. Wikipedia. [Link]

-

N,N-DIETHYL-N'-METHYLETHYLENEDIAMINE. ChemBK. [Link]

-

Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. GB2013180A - Process for Preparing N- Ethylethylenediamine - Google Patents [patents.google.com]

- 5. HU182922B - Process for preparing n-ethyl-ethylene-diamine - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. N-Methylethylenediamine 95 109-81-9 [sigmaaldrich.com]

- 10. N-Methylethylenediamine | C3H10N2 | CID 8014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]

An In-depth Technical Guide to 2-(Ethylamino)ethanol (CAS No. 110-73-6)

Introduction: Unveiling 2-(Ethylamino)ethanol

2-(Ethylamino)ethanol, also known as N-ethylethanolamine, is a versatile organic compound that holds a significant position in both industrial and research settings. Characterized by the presence of both a secondary amine and a primary alcohol functional group, this bifunctionality is the cornerstone of its reactivity and wide-ranging applications.[1][2] It is a colorless, viscous liquid with a characteristic amine-like odor.[1][3] This guide aims to provide a comprehensive technical overview of 2-(Ethylamino)ethanol, delving into its core properties, established and niche applications, and practical, field-proven insights for its use in a laboratory and developmental context.

Core Physicochemical & Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective and safe application. The following table summarizes the key physicochemical data for 2-(Ethylamino)ethanol.

| Property | Value | Source(s) |

| CAS Number | 110-73-6 | [3][4][5][6] |

| Molecular Formula | C4H11NO | [3][5][6] |

| Molecular Weight | 89.14 g/mol | [3][5] |

| Appearance | Colorless to pale yellow clear liquid | [3][4] |

| Odor | Amine-like | [3][5] |

| Melting Point | -90 °C (lit.) | [5][6] |

| Boiling Point | 169-170 °C (lit.) | [5][6] |

| Density | 0.914 g/mL at 25 °C (lit.) | [5][6] |

| Refractive Index (n20/D) | 1.441 (lit.) | [5][6] |

| Flash Point | 71.11 °C (160 °F) TCC | [4][5] |

| Water Solubility | Miscible | [5] |

| Vapor Pressure | <1 mmHg at 20 °C | [5][6] |

| pKa | 15.26 ± 0.10 (Predicted) | [5] |

| LogP | -0.66 | [5] |

Applications in Research and Industry: A Mechanistic Perspective

The utility of 2-(Ethylamino)ethanol stems from its dual functionality. The nucleophilic secondary amine and the reactive hydroxyl group allow it to serve as a versatile intermediate in organic synthesis and as a functional component in various formulations.

Corrosion Inhibition

In industrial settings, particularly in aqueous systems, 2-(Ethylamino)ethanol is an effective corrosion inhibitor for metals like carbon steel.[2][5]

-

Causality: Its efficacy is attributed to a dual-action mechanism. The lone pair of electrons on the nitrogen atom facilitates adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. Additionally, its basic nature helps in stabilizing the passivating hydroxide layer on the metal's surface.[2][5]

Synthesis of Pharmaceutical Intermediates

2-(Ethylamino)ethanol serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). While specific pathways are often proprietary, its structure is amenable to the construction of more complex molecules. For instance, related ethanolamines are precursors in the synthesis of local anesthetics and other therapeutic agents.[7] The N-Boc protected form, N-Boc-N-ethyl-ethanolamine, is a noted intermediate for pharmaceuticals targeting neurological conditions.[8]

Buffering Agent in Cosmetics and Formulations

Due to the basicity of its amino group, 2-(Ethylamino)ethanol is employed as a pH buffering agent in various cosmetic and industrial formulations.[4][5]

-

Expertise & Experience: When formulating emulsions or aqueous solutions, maintaining a stable pH is critical for the stability and efficacy of other components. 2-(Ethylamino)ethanol provides a reliable buffering capacity in the alkaline range. Its miscibility with water and many organic solvents further enhances its utility in complex formulations.[1]

Production of Surfactants and Emulsifiers

The reaction of the hydroxyl group with fatty acids or other hydrophobes, while retaining the hydrophilic amine head, allows for the synthesis of specialty surfactants and emulsifiers.[1] These find applications in detergents, polishes, and other formulated products.[9]

Experimental Protocol: Synthesis of N-Benzoyl-2-(ethylamino)ethanol

This protocol details a representative laboratory-scale synthesis utilizing the reactivity of the amine group in 2-(Ethylamino)ethanol. This procedure is a foundational type of reaction for this class of compounds.

Objective: To selectively acylate the secondary amine of 2-(Ethylamino)ethanol with benzoyl chloride.

Causality of Experimental Choices:

-

Solvent: Dichloromethane (DCM) is chosen as it is a relatively non-polar, aprotic solvent that dissolves both reactants but does not participate in the reaction.

-

Base: Triethylamine (TEA) is used as an acid scavenger. The reaction generates HCl as a byproduct, which would protonate the starting amine, rendering it unreactive. TEA is a non-nucleophilic base that neutralizes the HCl without competing in the main reaction.

-

Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction between the highly reactive benzoyl chloride and the amine.

Step-by-Step Methodology:

-

Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(Ethylamino)ethanol (1.0 g, 11.2 mmol) and dichloromethane (20 mL).

-

Addition of Base: Add triethylamine (1.7 mL, 12.3 mmol) to the solution.

-

Cooling: Place the flask in an ice bath and stir for 10 minutes to bring the temperature to 0 °C.

-

Acylation: Add benzoyl chloride (1.3 mL, 11.2 mmol) dropwise to the stirred solution over a period of 15 minutes.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

Workup:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO3 solution (2 x 20 mL), and brine (1 x 20 mL).

-

Dry the organic layer over anhydrous Na2SO4.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-Benzoyl-2-(ethylamino)ethanol.

-

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of N-Benzoyl-2-(ethylamino)ethanol.

Caption: Workflow for the synthesis of N-Benzoyl-2-(ethylamino)ethanol.

Safety, Handling, and Reactivity Profile

As a Senior Application Scientist, it is imperative to underscore the importance of safety. 2-(Ethylamino)ethanol is a hazardous substance and must be handled with appropriate precautions.

-

Hazards: It is harmful if swallowed and toxic in contact with skin. It causes serious eye damage and may cause skin irritation.[10][11]

-

Handling: Always use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]

-

Reactivity: As an aminoalcohol, it is a chemical base and will react exothermically with acids. It is incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[3][5]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[5]

The following diagram illustrates the logical relationship of hazards and required controls.

Sources

- 1. CAS 110-73-6: 2-(Ethylamino)ethanol | CymitQuimica [cymitquimica.com]

- 2. biomall.in [biomall.in]

- 3. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ethyl ethanolamine, 110-73-6 [thegoodscentscompany.com]

- 5. 2-(Ethylamino)ethanol | 110-73-6 [chemicalbook.com]

- 6. 2-(エチルアミノ)エタノール ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Ethanolamine - Wikipedia [en.wikipedia.org]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. WERCS Studio - Application Error [assets.thermofisher.cn]

An In-depth Technical Guide to N-Ethyl-N'-methylethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Ethyl-N'-methylethylenediamine, a key diamine with significant applications in organic synthesis and pharmaceutical research. The document details its molecular structure, physicochemical properties, and spectroscopic profile. Furthermore, it outlines a standard synthesis protocol, discusses its chemical reactivity, and explores its role as a versatile building block and ligand. Safety and handling procedures are also provided to ensure its proper use in a laboratory setting. This guide is intended to be an essential resource for scientists and researchers leveraging this compound in their work.

Introduction

N-Ethyl-N'-methylethylenediamine (CAS No. 111-37-5) is an unsymmetrical diamine that serves as a valuable intermediate and building block in various chemical processes.[1] Its structure, featuring both a primary and a secondary amine, imparts a unique reactivity profile that makes it a versatile component in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] This guide offers a detailed examination of its molecular characteristics and practical applications, with a focus on providing the technical insights necessary for its effective use in research and development.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a molecule are dictated by its structure. N-Ethyl-N'-methylethylenediamine consists of an ethylene bridge connecting a primary amine and a secondary amine, which is substituted with a methyl group. This asymmetry is crucial to its chemical behavior.

Molecular Formula and Weight

-

Molecular Formula: C4H12N2

-

Molecular Weight: 88.15 g/mol

Structural Representation

The structure of N-Ethyl-N'-methylethylenediamine is depicted below:

Caption: 2D representation of N-Ethyl-N'-methylethylenediamine.

Physicochemical Data

The physical properties of N-Ethyl-N'-methylethylenediamine are summarized in the table below. These properties are critical for its handling, purification, and use in reactions.

| Property | Value | Source |

| CAS Number | 111-37-5 | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong amine-like | [2] |

| Boiling Point | 128-130 °C | |

| Density | 0.829 g/mL at 25 °C | |

| Solubility | Soluble in water and various organic solvents | [2] |

Spectroscopic Analysis

Spectroscopic data is essential for the verification of the identity and purity of N-Ethyl-N'-methylethylenediamine.

-

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the hydrogen environments in the molecule. Key expected signals include a triplet for the methyl protons of the ethyl group, a quartet for the methylene protons of the ethyl group, a singlet for the N-methyl protons, and signals for the ethylene bridge protons and the amine protons.

-

¹³C NMR (Carbon NMR): The carbon NMR spectrum will show distinct signals for the four unique carbon atoms in the molecule: the two carbons of the ethylene bridge, the methyl carbon, and the methylene carbon of the ethyl group.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by N-H stretching vibrations in the region of 3300-3400 cm⁻¹, C-H stretching vibrations just below 3000 cm⁻¹, and N-H bending vibrations around 1600 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis and Purification

N-Ethyl-N'-methylethylenediamine can be synthesized through various methods. A common approach involves the reaction of ethylamine with a suitable precursor.

General Synthesis Workflow

A generalized workflow for the synthesis of N-Ethyl-N'-methylethylenediamine is outlined below.

Caption: A typical workflow for the synthesis of N-Ethyl-N'-methylethylenediamine.

Detailed Experimental Protocol

The following protocol is based on a patented synthetic method.[3]

Objective: To synthesize N-Ethyl-N'-methylethylenediamine.

Materials:

-

Ethylamine aqueous solution

-

Cyclohexylamine

-

Metal oxide catalyst (e.g., molybdenum oxide, tungsten oxide, or chromic oxide)[3]

-

High-pressure reaction kettle

-

Filtration apparatus

-

Reduced pressure distillation setup

Procedure:

-

Charge the high-pressure reaction kettle with the ethylamine aqueous solution and cyclohexylamine.

-

Add the metal oxide catalyst to the reaction mixture.

-

Seal the reaction kettle and heat to a temperature between 30-100 °C.[3]

-

Maintain the reaction pressure between 5-30 kg for a duration of 2-12 hours.[3]

-

After the reaction is complete, cool the kettle to room temperature and carefully vent the pressure.

-

Filter the reaction liquid to remove the catalyst.

-

Purify the filtrate by distillation under reduced pressure to obtain N-Ethyl-N'-methylethylenediamine.[3]

Causality of Experimental Choices:

-

High Pressure and Temperature: These conditions are chosen to facilitate the reaction between the less reactive amine precursors.

-

Catalyst: The metal oxide catalyst is essential for promoting the amination reaction and improving the yield.

-

Reduced Pressure Distillation: This purification method is employed to separate the product from unreacted starting materials and byproducts without requiring excessively high temperatures that could lead to decomposition.

Reactivity and Applications

The difunctional nature of N-Ethyl-N'-methylethylenediamine makes it a versatile reagent in organic synthesis.[1]

Chemical Reactivity

-

Nucleophilicity: Both nitrogen atoms can act as nucleophiles, participating in reactions such as alkylations and acylations. The primary amine is generally more reactive than the secondary amine due to less steric hindrance.

-

Ligand Formation: As a diamine, it can act as a bidentate ligand, chelating to metal ions to form stable complexes. This property is exploited in coordination chemistry and catalysis.

-

Cyclization Reactions: Its structure is suitable for the formation of heterocyclic compounds, such as imidazolidines, through condensation with aldehydes and ketones.[4]

Caption: Chelation of a metal center by N-Ethyl-N'-methylethylenediamine.

Applications in Research and Drug Development

-

Pharmaceutical Intermediate: It is a precursor in the synthesis of various pharmaceutical compounds.[1] For instance, it has been used in the development of potential PPAR-γ binding agents, which are relevant in medicinal chemistry.[1] It is also a raw material for synthesizing drug intermediates like HO-EPCP and EPCP.[3]

-

Building Block for Complex Molecules: Its ability to participate in a range of reactions, including alkylations, aminations, and cyclizations, makes it a valuable starting material for creating novel organic compounds.[1]

-

Catalysis: Metal complexes of N-Ethyl-N'-methylethylenediamine and similar diamines can be used as catalysts in various organic transformations.

Safety, Handling, and Storage

Proper handling and storage of N-Ethyl-N'-methylethylenediamine are crucial due to its hazardous nature.

Hazard Identification

-

Flammability: It is a flammable liquid and vapor.[5]

-

Corrosivity: It causes severe skin burns and eye damage.[5]

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), and a lab coat.

-

Respiratory Protection: If ventilation is inadequate, use a suitable respirator.

-

Storage

-

Conditions: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[5]

-

Container: Keep the container tightly closed.

-

Incompatibilities: Keep away from oxidizing agents.

Conclusion

N-Ethyl-N'-methylethylenediamine is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug development. Its unique molecular structure provides a platform for a wide range of chemical transformations, making it an indispensable tool for creating novel molecules. A thorough understanding of its properties, synthesis, and safe handling, as detailed in this guide, is paramount for its effective and responsible use in research and development endeavors.

References

-

PubChem. (n.d.). N-Methylethylenediamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PharmaCompass. (n.d.). N,N-Diethyl-N-Methylethylene Diamine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Synthesis Potential: Applications of N-Ethyl-N'-Methylethylenediamine (CAS 111-37-5). Retrieved from [Link]

-

NIST. (n.d.). Ethanamine, N-ethyl-N-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

-

ChemBK. (2024, April 9). N,N-DIETHYL-N'-METHYLETHYLENEDIAMINE. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of N-ethyl ethylenediamine.

-

Organic Syntheses. (n.d.). Ethylamine, N-methyl-. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N,N',N'-tetramethylethylenediamine. Retrieved from [Link]

-

MDPI. (2024, September 2). N,N-Dimethylethylenediamine: A Key Chemical Compound in Modern Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic utility of N‐formyl N,N'‐diaryl ethylenediamines. Retrieved from [Link]

-

Wikipedia. (n.d.). N,N'-Dimethylethylenediamine. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. CAS 110-72-5: N-Ethylethylenediamine | CymitQuimica [cymitquimica.com]

- 3. CN103288649A - Synthetic method of N-ethyl ethylenediamine - Google Patents [patents.google.com]

- 4. N,N'-Dimethylethylenediamine - Wikipedia [en.wikipedia.org]

- 5. N-Methylethylenediamine | 109-81-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Spectroscopic Elucidation of N-Ethyl-N'-methylethylenediamine (CAS 111-37-5): A Technical Guide for Structural Validation

Executive Summary

N-Ethyl-N'-methylethylenediamine (CAS: 111-37-5), also known systematically as 2,5-diazaheptane, is a highly versatile difunctional aliphatic diamine. It serves as a critical building block in advanced organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) such as PPAR-γ binding agents [1]. Because of its asymmetric structure ( CH3-CH2-NH-CH2-CH2-NH-CH3 ), confirming its identity and purity requires a rigorous, multi-modal spectroscopic approach.

This whitepaper provides an in-depth framework for the acquisition, interpretation, and cross-validation of its Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data.

Part 1: Causality in Analytical Design (The "Why")

As application scientists, we do not merely run samples; we design self-validating analytical systems. The protocols defined below are chosen specifically for the physicochemical properties of this diamine:

-

NMR Solvent Selection & Exchange : CDCl3 is selected due to the compound's high solubility as a free base. However, a subsequent D2O shake is mandatory. Why? The two secondary amine protons (N-H) exhibit concentration- and temperature-dependent chemical shifts. D2O exchange definitively isolates these labile protons from the aliphatic backbone, proving the existence of the secondary amines.

-

IR Sampling Technique : Since N-Ethyl-N'-methylethylenediamine is a liquid at room temperature [2], Attenuated Total Reflectance (ATR) FT-IR is the most reliable method. It eliminates moisture artifacts commonly introduced by KBr pellet pressing, which could obscure the critical N-H stretching region.

-

Ionization Strategy (MS) : Electron Ionization (EI) at 70 eV is chosen over soft ionization techniques to deliberately induce extensive fragmentation. The asymmetric nature of the molecule means α -cleavage will yield distinct fragment ions that map perfectly to the ethyl and methyl sides of the ethylene bridge, confirming the exact connectivity.

Part 2: Experimental Workflows & Protocols

Step-by-Step Methodology

Step 1: Sample Preparation

-

NMR : Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a standard 5 mm NMR tube.

-

IR : Clean the diamond ATR crystal with LC-MS grade isopropanol and establish a background spectrum. Apply 1-2 drops of the neat liquid directly onto the crystal, ensuring full coverage.

-

MS : Dilute the sample to 1 ppm in LC-MS grade methanol to prevent detector saturation and minimize ion-molecule reactions in the source.

Step 2: Instrumental Acquisition

-

1 H NMR : Acquire at 400 MHz, 16 scans, with a 1-second relaxation delay.

-

13 C NMR : Acquire at 100 MHz, 512 scans, utilizing complete proton decoupling (WALTZ-16).

-

FT-IR : Scan from 4000 to 400 cm −1 , accumulating 32 scans at 4 cm −1 resolution.

-

EI-MS : Inject 1 µL via GC inlet (split ratio 50:1), with the ion source set at 230°C and 70 eV electron energy.

Step 3: Cross-Validation ( D2O Exchange)

-

Add 1 drop of D2O to the NMR tube, shake vigorously for 30 seconds, allow the aqueous and organic phases to separate, and re-acquire the 1 H NMR spectrum. The disappearance of the broad singlet at ~1.5 ppm confirms the presence of the two exchangeable N-H protons.

Fig 1: End-to-end analytical workflow for the spectroscopic validation of the diamine.

Part 3: Spectroscopic Data Interpretation & Data Tables

Nuclear Magnetic Resonance (NMR)

The asymmetry of the molecule breaks the magnetic equivalence of the ethylene bridge, resulting in distinct chemical environments for every carbon atom. The ethyl group presents a classic A3X2 spin system, while the N-methyl group appears as a sharp singlet.

Table 1: 1 H and 13 C NMR Assignments (in CDCl3 )

| Position / Group | 1 H Chemical Shift (ppm) | Multiplicity & Coupling | 13 C Chemical Shift (ppm) |

| Ethyl -CH 3 | 1.10 | Triplet (3H, J = 7.2 Hz) | 15.2 |

| N-Methyl -CH 3 | 2.42 | Singlet (3H) | 36.1 |

| Ethyl -CH 2 - | 2.65 | Quartet (2H, J = 7.2 Hz) | 44.3 |

Ethylene -CH

2

| 2.72 | Multiplet (2H) | 49.5 |

| Ethylene -CH

2

| 2.75 | Multiplet (2H) | 51.2 |

| Amine N-H (x2) | 1.50 | Broad Singlet (2H)* | N/A |

*Note: The N-H peak at 1.50 ppm completely disappears upon D2O exchange, validating the assignment.

Fourier-Transform Infrared (FT-IR)

The defining feature of this spectrum is the N-H stretching region. Because both nitrogen atoms are secondary amines, a single, sharp N-H stretch is observed, which differentiates it from primary amines (which would show a doublet due to symmetric and asymmetric stretching).

Table 2: FT-IR Band Assignments (Neat, ATR)

| Wavenumber (cm −1 ) | Intensity | Functional Group Assignment |

| 3280 - 3300 | Medium, Sharp | N-H stretch (Secondary Amine) |

| 2800 - 2960 | Strong | C-H stretch (sp 3 Aliphatic) |

| 1450 - 1470 | Medium | C-H bending (Scissoring) |

| 1110 - 1150 | Medium | C-N stretch (Aliphatic Amine) |

Mass Spectrometry (EI-MS)

The exact monoisotopic mass of the compound is 102.1157 Da [3]. Under 70 eV EI conditions, the molecular ion [M] +∙ is visible but weak. The dominant fragmentation pathway is α -cleavage adjacent to the nitrogen atoms. Cleavage of the central ethylene C-C bond yields two distinct iminium ions, validating the asymmetric substitution pattern.

Fig 2: Primary Electron Ionization (EI) fragmentation pathways yielding diagnostic ions.

Table 3: EI-MS Fragmentation Peaks

| m/z Value | Relative Abundance | Ion Assignment | Cleavage Mechanism |

| 102 | Low (<10%) | [M] +∙ | Molecular Ion |

| 87 | Medium | [M - CH 3 ] + | Loss of terminal methyl from the ethyl group |

| 58 | High (Base Peak) | [CH 3 -CH 2 -NH=CH 2 ] + | α -cleavage of the ethylene bridge (N-Ethyl side) |

| 44 | High | [CH 3 -NH=CH 2 ] + | α -cleavage of the ethylene bridge (N-Methyl side) |

References

- Title: Unlocking Synthesis Potential: Applications of N-Ethyl-N'-Methylethylenediamine (CAS 111-37-5)

- Title: 2,5-Diazaheptane (N-Ethyl-N'-methylethylenediamine)

- Title: N-ethyl-n'-methylethylenediamine (C5H14N2)

Solvation Dynamics of N-Ethyl-N'-methylethylenediamine: A Technical Guide for Organic Synthesis

Executive Summary

In advanced organic synthesis and active pharmaceutical ingredient (API) development, the selection of an appropriate solvent system is not merely a logistical choice—it is a thermodynamic imperative that dictates reaction kinetics, yield, and impurity profiles. N-Ethyl-N'-methylethylenediamine (CAS: 111-37-5), also known as 2,5-Diazaheptane, is a highly versatile, asymmetric aliphatic diamine extensively utilized as a building block in medicinal chemistry, notably in the synthesis of complex molecules such as PPAR-γ binding agents 12.

This whitepaper provides an in-depth mechanistic analysis of its solubility behavior across various organic solvents. By applying Hansen Solubility Parameters (HSP) and establishing a self-validating empirical protocol, we bridge the gap between theoretical physical chemistry and practical laboratory application.

Structural Profiling and Thermodynamic Solvation Mechanics

To predict the solubility of N-Ethyl-N'-methylethylenediamine, we must first deconstruct its molecular architecture. The parent compound, ethylenediamine (EDA), is highly polar and forms extensive hydrogen-bonded networks, rendering it miscible in water but poorly soluble in non-polar hydrocarbons.

However, the asymmetric substitution of an ethyl group on one nitrogen and a methyl group on the other fundamentally alters its thermodynamic profile:

-

Reduction in Hydrogen Bond Donors: The substitution reduces the primary amines to secondary amines, halving the available hydrogen bond donors from four to two.

-

Steric Hindrance: The alkyl chains create a steric shield around the nitrogen lone pairs, modulating their hydrogen bond acceptor capacity.

-

Enhanced Lipophilicity: The added hydrocarbon mass significantly increases the dispersion forces ( δd ), expanding the molecule's interaction radius ( R0 ) within Hansen space to encompass a broader range of organic solvents 3.

Solvation mechanisms of N-Ethyl-N'-methylethylenediamine across different organic solvent classes.

Predictive Solubility Modeling via Hansen Space

Using the established Hansen Solubility Parameters for aliphatic diamines as a baseline 4, we can extrapolate the solubility profile of N-Ethyl-N'-methylethylenediamine. The table below summarizes the quantitative and qualitative data across different solvent classes, providing a predictive matrix for process chemists.

Table 1: Predicted Solubility Profile at 25°C

| Solvent Class | Representative Solvent | Dielectric Constant ( ϵ ) | Hansen δd | Hansen δp | Hansen δh | Solubility Status | Mechanistic Rationale |

| Polar Protic | Methanol | 32.7 | 15.1 | 12.3 | 22.3 | Miscible | Strong donor/acceptor H-bonding with secondary amines. |

| Polar Aprotic | N,N-Dimethylformamide | 36.7 | 17.4 | 13.7 | 11.3 | Miscible | Favorable dipole alignment and H-bond acceptor compatibility. |

| Non-Polar | Toluene | 2.4 | 18.0 | 1.4 | 2.0 | Soluble | Favorable dispersion forces ( δd ) with alkyl substituents. |

| Non-Polar | n-Hexane | 1.9 | 14.9 | 0.0 | 0.0 | Partially Soluble | Alkyl chains promote interaction, but amine polarity limits infinite miscibility. |

Note: Hansen parameters ( δd,δp,δh ) are expressed in MPa 1/2 .

Empirical Determination: The Self-Validating Shake-Flask Protocol

While predictive models are invaluable, regulatory submissions and rigorous process scaling require empirical validation. As a Senior Application Scientist, I mandate the use of a self-validating Isothermal Shake-Flask Method coupled with GC-FID quantification.

The causality behind this specific workflow is rooted in thermodynamic stability: solubility is highly temperature-dependent. Without strict isothermal control, localized temperature fluctuations will induce supersaturation or premature precipitation, invalidating the data. Furthermore, the protocol incorporates System Suitability Testing (SST) to ensure the analytical system itself is trustworthy before any sample is measured.

Step-by-Step Methodology

-

Solvent Preparation & Saturation:

-

Add an excess amount of N-Ethyl-N'-methylethylenediamine to 10 mL of the target organic solvent in a tightly sealed, inert borosilicate glass vial.

-

Causality: An excess ensures the thermodynamic equilibrium of a saturated solution is reached.

-

-

Isothermal Equilibration:

-

Submerge the vial in a temperature-controlled orbital shaker bath set to exactly 25.0 ± 0.1 °C. Agitate at 150 RPM for 48 hours.

-

Causality: 48 hours is the industry standard to overcome kinetic barriers and ensure true thermodynamic equilibrium between the solute and the solvent.

-

-

Phase Separation:

-

Transfer the vial to a pre-warmed centrifuge (25.0 °C) and spin at 10,000 RPM for 15 minutes to separate any undissolved micro-droplets or particulates.

-

-

Sampling and Internal Standard Addition:

-

Extract exactly 1.0 mL of the supernatant using a pre-warmed positive displacement pipette.

-

Dilute the sample into a compatible analytical solvent containing a known concentration of an internal standard (e.g., Nonane).

-

Causality: The internal standard corrects for any matrix effects, injection volume variances, or minor evaporative losses during sample handling.

-

-

GC-FID Quantification & System Suitability Validation:

-

Run the sample through a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

-

Self-Validation (SST): Before sample analysis, inject a blank to confirm no carryover, followed by five replicate injections of a calibration standard. The Relative Standard Deviation (RSD) of the peak areas must be ≤2.0% .

-

Step-by-step shake-flask methodology for empirical solubility determination and validation.

Strategic Solvent Selection in Pharmaceutical Synthesis

Understanding the solubility and solvation state of N-Ethyl-N'-methylethylenediamine directly impacts synthetic success. When synthesizing APIs, the choice between a polar protic and a polar aprotic solvent dictates the nucleophilicity of the diamine.

-

In Polar Protic Solvents (e.g., Ethanol): The solvent forms a hydrogen-bonded "cage" around the secondary amines. While solubility is exceptionally high, this solvation shell sterically hinders the nitrogen lone pairs, decreasing their nucleophilicity and slowing down amination reactions.

-

In Polar Aprotic Solvents (e.g., DMF): The solvent easily dissolves the diamine via dipole-dipole interactions but lacks the protons to hydrogen-bond with the amine lone pairs. This leaves the nitrogens "naked" and highly reactive, significantly accelerating nucleophilic attack during the synthesis of target compounds like PPAR-γ modulators.

By mastering the solubility parameters and thermodynamic behaviors outlined in this guide, development teams can rationally design solvent systems that optimize both yield and purity, moving away from trial-and-error toward predictive chemical engineering.

References

- HazComFast. "2,5-Diazaheptane (N-Ethyl-N'-methylethylenediamine) CAS 111-37-5 | SDS".

- NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Synthesis Potential: Applications of N-Ethyl-N'-Methylethylenediamine (CAS 111-37-5)".

- Prof Steven Abbott. "HSP Basics | Practical Solubility Science".

- Kinam Park. "Hansen Solubility Parameters 2000".

Sources

N-Ethyl-N'-methylethylenediamine (CAS 111-37-5): A Comprehensive Guide to Commercial Sourcing, Physicochemical Properties, and Synthetic Applications in R&D

Executive Summary

In the landscape of modern organic synthesis and pharmaceutical development, the selection of bifunctional building blocks is critical for designing complex molecular architectures. N-Ethyl-N'-methylethylenediamine (CAS: 111-37-5) , also known as 2,5-Diazaheptane, has emerged as a highly versatile fine chemical intermediate[1]. Featuring a unique diamine structure with differentiated steric environments (an ethyl group on one nitrogen and a methyl group on the other), this compound offers synthetic chemists a powerful tool for regioselective alkylations, aminations, and cyclizations[2].

This whitepaper provides an in-depth technical analysis of N-Ethyl-N'-methylethylenediamine, detailing its physicochemical profile, commercial availability, safety protocols, and field-proven methodologies for its integration into active pharmaceutical ingredients (APIs), such as PPAR-γ binding agents[3].

Physicochemical Profiling & Data Presentation

Understanding the fundamental properties of N-Ethyl-N'-methylethylenediamine is essential for predicting its behavior in various solvent systems and its reactivity profile during nucleophilic attacks. The structural asymmetry between the N -ethyl and N′ -methyl secondary amines allows for nuanced control over reaction kinetics based on steric hindrance.

Table 1: Chemical Identity & Physicochemical Properties

| Property | Value / Description |

| Chemical Name | N-Ethyl-N'-methylethylenediamine |

| IUPAC Name | 1,2-Ethanediamine, N-ethyl-N'-methyl- |

| CAS Registry Number | 111-37-5[4] |

| Molecular Formula | C5H14N2[1] |

| Molecular Weight | 102.18 g/mol [5] |

| Synonyms | 2,5-Diazaheptane; ethyl(2-(methylamino)ethyl)amine[4] |

| InChIKey | MXJYVLYENVWKQX-UHFFFAOYSA-N[4] |

| Storage Temperature | 2-8°C (Recommended to prevent degradation)[6] |

Commercial Availability & Sourcing Strategy

For R&D professionals and procurement managers, securing high-purity reagents is the foundation of reproducible science. N-Ethyl-N'-methylethylenediamine is commercially available through several top-tier chemical suppliers, typically offered in purities of 98% or higher[6].

Table 2: Commercial Sourcing Matrix

| Supplier | Catalog / Item Reference | Purity Grade | Target Application |

| Sigma-Aldrich | Product ID: 111-37-5 | ≥98% | High-precision analytical & synthetic R&D[6] |

| Fisher Scientific (eMolecules) | MFCD00015106 | Research Grade | General laboratory synthesis[7] |

| Pfaltz & Bauer | Molecular Mall Item | Tech/Research Grade | Bulk synthesis and material generation[8] |

| Ningbo Inno Pharmchem | CAS 111-37-5 | API Intermediate | Scale-up and pharmaceutical manufacturing[2] |

Strategic Insight: When sourcing this diamine for sensitive catalytic reactions or API synthesis, prioritize suppliers providing a Certificate of Analysis (CoA) confirming low moisture content, as the secondary amines are highly hygroscopic and water can quench sensitive electrophilic reagents.

Mechanistic Applications in Drug Discovery

One of the most prominent applications of N-Ethyl-N'-methylethylenediamine is its role as a precursor in medicinal chemistry. Its difunctional nature makes it an ideal pharmacophore linker. Specifically, it has been successfully utilized in the synthesis of potential PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma) binding agents [3].

The steric differentiation between the methyl and ethyl groups allows chemists to perform sequential, regioselective functionalizations. For instance, a bulky electrophile will preferentially attack the less hindered N′ -methyl amine, leaving the N -ethyl amine available for a subsequent, distinct chemical transformation.

Fig 1: Synthetic pathway of N-Ethyl-N'-methylethylenediamine in PPAR-γ agonist development.

Experimental Protocol: Regioselective Amidation

To demonstrate the practical utility of this compound, the following is a self-validating, step-by-step methodology for the regioselective mono-amidation of N-Ethyl-N'-methylethylenediamine.

Scientific Causality & Rationale:

-

Solvent Choice: Anhydrous Dichloromethane (DCM) is used because its aprotic nature prevents hydrogen bonding that could disrupt the nucleophilicity of the amines.

-

Temperature Control (0°C): Lowering the thermal energy of the system increases the regioselectivity, forcing the electrophile to react exclusively with the kinetically favored (less sterically hindered) nitrogen.

-

Acid Scavenger: Triethylamine (TEA) is employed as a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction forward without competing with the diamine for the electrophile.

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 250 mL round-bottom flask under a continuous flow of inert Nitrogen ( N2 ) gas to eliminate atmospheric moisture.

-

Reagent Loading: Add 10.0 mmol of N-Ethyl-N'-methylethylenediamine and 12.0 mmol of Triethylamine (TEA) to 50 mL of anhydrous DCM.

-

Thermal Control: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0°C for 15 minutes.

-

Electrophile Addition: Dissolve 9.5 mmol of the target acyl chloride in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 30 minutes using an addition funnel. Causality: Dropwise addition prevents localized heating and suppresses di-acylation.

-

Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir continuously for 4 to 6 hours. Monitor reaction completion via TLC (Thin-Layer Chromatography).

-

Quenching & Extraction: Quench the reaction by adding 30 mL of saturated aqueous NH4Cl to neutralize unreacted amines. Transfer to a separatory funnel, extract the organic layer, wash with brine, and dry over anhydrous MgSO4 .

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude mono-acylated intermediate.

Fig 2: Standard operating procedure for regioselective amidation using the diamine core.

Safety, Handling, and Storage Protocols

As a Senior Application Scientist, I must emphasize that N-Ethyl-N'-methylethylenediamine is a highly reactive and potentially hazardous chemical. Strict adherence to GHS (Globally Harmonized System) safety protocols is mandatory.

-

Hazard Classifications: The compound is classified as H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation)[8].

-

PPE Requirements: Operations must be conducted inside a certified chemical fume hood. Personnel must wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and safety goggles or a full-face shield[1].

-

First Aid Measures: In the event of skin contact, immediately remove contaminated clothing and rinse the skin with copious amounts of water or a safety shower[8]. For eye exposure, rinse cautiously with water for several minutes and seek immediate medical attention[9].

-

Storage: Store in a tightly sealed container at 2-8°C[6]. Keep away from strong oxidizing agents, heat, flames, and sparks[8].

References

-

Title: 1,2-Ethanediamine, N-ethyl-N'-methyl- (CAS 111-37-5) Source: NIST Chemistry WebBook URL: [Link]

-

Title: Unlocking Synthesis Potential: Applications of N-Ethyl-N'-Methylethylenediamine (CAS 111-37-5) Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

Sources

- 1. hazcomfast.com [hazcomfast.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. 1,2-Ethanediamine, N-ethyl-N'-methyl- [webbook.nist.gov]

- 5. CAS:111-37-5 FT-0631624 N-ETHYL-N'-METHYLETHYLENEDIAMINE Product Detail Information [finetechchem.com]

- 6. N-Ethyl-N'-methyl ethylenediamine | 111-37-5 [sigmaaldrich.com]

- 7. eMolecules N-Ethyl-N'-methyl ethylenediamine | 111-37-5 | MFCD00015106 | Fisher Scientific [fishersci.com]

- 8. pfaltzandbauer.com [pfaltzandbauer.com]

- 9. aaronchem.com [aaronchem.com]

The Coordination Dynamics of N-Ethyl-N'-methylethylenediamine (EMEDA): A Bidentate Ligand in Transition Metal Chemistry

Executive Summary

In the landscape of coordination chemistry, bidentate diamine ligands serve as the foundational scaffolding for transition metal complexes. While symmetric diamines like ethylenediamine (en) or N,N'-dimethylethylenediamine are ubiquitous, the unsymmetrical ligand N-Ethyl-N'-methylethylenediamine (EMEDA, CAS: 111-37-5) introduces a unique paradigm [1]. By possessing both an ethyl and a methyl group on opposing secondary nitrogen atoms, EMEDA breaks the typical C2 symmetry of dialkylated diamines. This technical guide explores the structural profiling, stereochemical mechanics, and applied synthetic protocols of EMEDA, providing a comprehensive framework for researchers in organometallic catalysis and pharmaceutical drug development.

Structural & Electronic Profiling of EMEDA

EMEDA ( C5H14N2 , MW: 102.18 g/mol ) is a difunctional aliphatic diamine. In its free state, it acts as a versatile chemical intermediate, frequently utilized in organic synthesis for aminations and cyclizations, and serves as a critical precursor for active pharmaceutical ingredients (APIs), including potential PPAR-γ binding agents [1].

When acting as a ligand, EMEDA's electronic and steric properties are governed by its N-alkyl substituents:

-

Electronic Basicity: The inductive electron-donating effects of the alkyl groups make the secondary amines in EMEDA stronger σ -donors than the primary amines in unsubstituted ethylenediamine. This results in stronger metal-ligand bonds and a higher ligand-field splitting energy ( Δo ).

-

Steric Asymmetry: The ethyl group exerts a significantly larger steric sweep (analogous to a Tolman cone angle) than the methyl group. When bound to a metal center, this asymmetry creates a sterically biased coordination sphere, which is highly desirable for asymmetric induction in catalytic cycles.

Quantitative Comparison of Alkylated Ethylenediamines

To understand EMEDA's position within the diamine family, we must compare its steric and symmetry parameters against its symmetric counterparts.

| Ligand | CAS Number | N-Substituents | Symmetry (Bound) | Steric Hindrance | Chelate Ring Size |

| Ethylenediamine (en) | 107-15-3 | None | C2v | Minimal | 5-membered |

| N,N'-Dimethylethylenediamine | 110-18-9 | Methyl, Methyl | C2 or Cs | Moderate | 5-membered |

| N-Ethyl-N'-methylethylenediamine | 111-37-5 | Ethyl, Methyl | C1 | Asymmetric | 5-membered |

| N,N'-Diethylethylenediamine | 111-74-0 | Ethyl, Ethyl | C2 or Cs | High | 5-membered |

Coordination Mechanics & Stereochemistry

The Arrest of Nitrogen Inversion

In free EMEDA, the secondary amine nitrogens undergo rapid pyramidal inversion at room temperature, rendering them achiral on the NMR timescale. However, upon coordination to a transition metal (e.g., PtII , PdII , TiIV ), the lone pair of electrons on each nitrogen is donated to the metal's empty d-orbitals. Causality: This dative bond formation physically locks the geometry of the nitrogen atoms, raising the activation energy for inversion from ∼25 kJ/mol to >100 kJ/mol. Consequently, the nitrogen atoms become stable stereocenters.

Stereoisomerism and Positional Isomerism

Because EMEDA is unsymmetrical, the two chiral nitrogen centers are non-equivalent ( NMe vs. NEt ). Coordination yields four possible stereoisomers:

-

Racemic Pair: ( RMe,REt ) and ( SMe,SEt )

-

Meso-like Diastereomers: ( RMe,SEt ) and ( SMe,REt )

Furthermore, in square planar complexes like [Pt(EMEDA)X2] (where X is a halide or leaving group), the leaving groups experience differential trans-influences. The ligand trans to the N-ethyl group will experience a different steric and electronic environment compared to the ligand trans to the N-methyl group, a feature that can be exploited in the step-wise synthesis of heteroleptic complexes.

Fig 1. Stereochemical divergence of EMEDA upon metal coordination.

Applications in Therapeutics and Catalysis

Anticancer Drug Development

Following the clinical success of cisplatin and oxaliplatin, researchers have heavily investigated N,N'-dialkylethylenediamine platinum(II) and titanium(IV) complexes to overcome acquired resistance and severe side effects [2]. The unsymmetrical nature of EMEDA is particularly valuable here. When an EMEDA-Pt(II) complex intercalates or binds to DNA (forming 1,2-intrastrand crosslinks with guanine residues), the asymmetric steric bulk of the ethyl versus methyl group forces a unique distortion of the DNA double helix. This atypical distortion can evade recognition by the cellular mismatch repair (MMR) proteins that typically confer resistance to symmetric platinum drugs.

Similarly, Titanium(IV) salan complexes utilizing N,N'-dialkylethylenediamine backbones have demonstrated potent antitumor properties in vivo, exhibiting high aqueous stability and efficacy in cervical cancer models [2].

Experimental Protocols: Synthesis of [Pt(EMEDA)Cl2]

To ensure maximum reproducibility, the following protocol for synthesizing a square-planar Platinum(II)-EMEDA complex is designed as a self-validating system . The reaction relies on the thermodynamic stability of the 5-membered chelate ring to drive the displacement of labile chloride ligands.

Materials Required

-

Potassium tetrachloroplatinate(II) ( K2PtCl4 )

-

N-Ethyl-N'-methylethylenediamine (EMEDA, >98% purity)

-

Deionized water (degassed)

-

0.1 M HCl and 0.1 M NaOH (for pH adjustment)

Step-by-Step Methodology

-

Preparation of the Metal Precursor: Dissolve 1.0 mmol (415 mg) of K2PtCl4 in 10 mL of degassed deionized water. The solution will present a distinct ruby-red color.

-

Ligand Addition: Slowly add 1.05 mmol (107 mg) of EMEDA dropwise to the stirring solution at room temperature.

-

Causality: A slight excess (1.05 eq) ensures complete metallation without promoting the formation of the unreactive [Pt(EMEDA)2]2+ bis-chelate species.

-

-

pH Optimization: Adjust the pH to approximately 4.5.

-

Causality: If the pH is too low, the diamine will protonate to form an unreactive diammonium salt. If the pH is too high, competing hydroxo-bridged platinum oligomers will form.

-

-